molecular formula C10H6F3NO2S B2702983 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1648807-91-3

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2702983
CAS No.: 1648807-91-3
M. Wt: 261.22
InChI Key: JBBLVGFYRLMNPD-UHFFFAOYSA-N
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Description

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 1648807-91-3) is a high-value benzothiophene derivative serving as a versatile building block in medicinal chemistry and antibacterial research . The benzo[b]thiophene nucleus is a privileged structure in drug discovery, known for its presence in a wide range of bioactive compounds . This specific derivative, featuring a 3-amino group and a 7-trifluoromethyl substituent, is of particular interest for the development of novel therapeutic agents. Recent scientific investigations highlight the significant potential of benzo[b]thiophene-based compounds in addressing the global challenge of antimicrobial resistance (AMR). Research demonstrates that such scaffolds can be optimized to create potent agents against drug-resistant pathogens like Staphylococcus aureus (MRSA) . Furthermore, 3-aminobenzo[b]thiophene scaffolds are key intermediates in the synthesis of various kinase inhibitors, which are crucial in oncology research for targets such as the LIMK protein family, PIM kinases, and MAPK-activated protein kinase (MK2) . The structural motifs present in this compound make it a valuable precursor for the development of these inhibitors through further derivatization and fragment-based drug discovery approaches. The product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)5-3-1-2-4-6(14)8(9(15)16)17-7(4)5/h1-3H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBLVGFYRLMNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of triethylamine and DMSO as solvents ensures the reaction proceeds smoothly, and the reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group at position 7 distinguishes this compound from analogs like 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid () and 7-chlorobenzo[b]thiophene-2-carboxylic acid derivatives (). Key comparisons include:

  • Electron Effects : Trifluoromethyl is a stronger electron-withdrawing group than Cl or F, altering reactivity in coupling reactions (e.g., amidation in ).
  • Synthetic Complexity : Introducing trifluoromethyl groups often requires specialized reagents (e.g., fluorinated building blocks), unlike chloro or fluoro analogs .

Functional Group Comparisons

(a) Carboxylic Acid Derivatives
  • Thiophene-2-carboxylic acid (): A simpler analog (C₅H₄O₂S) lacking the benzo-fused ring and substituents. Its lower molecular weight (128.15 g/mol) correlates with reduced steric hindrance, making it more reactive in esterification or amidation.
  • This contrasts with the benzo[b]thiophene backbone of the target compound, which offers planar rigidity .
(b) Amide Derivatives
  • (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (): Demonstrates the pharmacological relevance of benzo[b]thiophene-2-carboxamides. The chlorine substituent at position 7 may reduce metabolic stability compared to trifluoromethyl analogs due to weaker electron withdrawal .

Table 1: Key Properties of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (Target) C₁₀H₆F₃NO₂S 277.22* NH₂ (C3), CF₃ (C7), COOH (C2) Drug candidate (inferred)
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid () C₉H₆FNO₂S 227.21 NH₂ (C3), F (C7), COOH (C2) Intermediate for kinase inhibitors
7-Chlorobenzo[b]thiophene-2-carboxylic acid chloride () C₉H₄ClOS 200.65 Cl (C7), COCl (C2) Precursor for neuroactive compounds
3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid () C₁₂H₈F₃NO₂S 287.25 NH₂ (C3), CF₃ (C5), Ph (C4) Pesticide testing standard
Thiophene-2-carboxylic acid () C₅H₄O₂S 128.15 COOH (C2) Laboratory reagent

*Calculated using standard atomic weights.

Biological Activity

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10H6F3NO2S, with a molecular weight of approximately 253.22 g/mol. This compound is characterized by the presence of an amino group and a trifluoromethyl group, which enhance its lipophilicity and biological activity.

Chemical Structure and Properties

The unique structure of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid contributes to its biological properties. The trifluoromethyl group is known to influence the compound's interaction with biological targets, enhancing its pharmacological potential.

Property Value
Molecular FormulaC10H6F3NO2S
Molecular Weight253.22 g/mol
CAS Number1648807-91-3
SolubilityModerate in organic solvents

Biological Activity

Research indicates that 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid exhibits various biological activities, particularly in the following areas:

Anticancer Studies

In a study evaluating benzothiophene derivatives, compounds structurally related to 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar substitutions showed enhanced activity against breast cancer cells, indicating the potential for this compound in cancer therapy .

Cholinesterase Inhibition

A comparative study on cholinesterase inhibitors highlighted that compounds with a benzothiophene scaffold exhibited varying degrees of AChE and BChE inhibition. The IC50 values for these compounds were determined, with some showing comparable efficacy to established inhibitors like galantamine . The specific activity of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in this context remains to be fully characterized but suggests a promising avenue for further research.

Antimicrobial Activity

While direct studies on the antimicrobial properties of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid are sparse, related compounds have shown efficacy against various bacterial strains. This suggests that further investigation into the antimicrobial potential of this compound could yield valuable insights .

Interaction Studies

Interaction studies focusing on the binding affinity and mechanism of action of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid with biological targets are crucial for understanding its therapeutic potential. These studies often employ molecular docking simulations to elucidate how the compound interacts at the molecular level.

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